molecular formula C24H26N6O6S2 B2964304 ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393814-83-0

ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2964304
CAS No.: 393814-83-0
M. Wt: 558.63
InChI Key: NRBJWVYEMNOXAL-UHFFFAOYSA-N
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Description

The compound ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic molecule integrating multiple pharmacophoric motifs. Its core consists of a cyclopenta[b]thiophene ring substituted with an ethyl carboxylate group at position 3, linked via a propanamido chain to a 4-methyl-1,2,4-triazole ring. The triazole moiety is further functionalized with a (4-nitrophenyl)formamido methyl group, while a sulfanyl bridge connects the triazole and thiophene systems.

The synthesis of such compounds typically involves multi-step reactions, including bromination, Schiff base formation, and nucleophilic substitutions, as observed in analogous derivatives . The presence of electron-withdrawing groups (e.g., nitro, carboxylate) and sulfur-containing linkages (sulfanyl, thiophene) may influence electronic properties, solubility, and binding interactions with biological targets .

Properties

IUPAC Name

ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6S2/c1-4-36-23(33)19-16-6-5-7-17(16)38-22(19)26-20(31)13(2)37-24-28-27-18(29(24)3)12-25-21(32)14-8-10-15(11-9-14)30(34)35/h8-11,13H,4-7,12H2,1-3H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBJWVYEMNOXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The nitrophenyl group is introduced via a nitration reaction, and the final compound is assembled through a series of coupling reactions, including the use of thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the triazole or thiophene rings .

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The triazole ring and nitrophenyl group are likely involved in binding interactions, while the thiophene core may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing synthesis, physicochemical properties, and bioactivity.

Structural Analogues

2.1.1 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • Structure: Shares the 4-nitrophenyl-substituted 1,2,4-triazole core but lacks the thiophene-carboxylate system. Instead, it incorporates a phenoxybenzylidene Schiff base.
  • Synthesis: Prepared via condensation of 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-phenoxybenzaldehyde in ethanol with glacial acetic acid .
  • Properties: The nitro group enhances electrophilicity, while the Schiff base may enable metal coordination. No bioactivity data reported.
2.1.2 Ethyl 5-(1H-imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylate
  • Structure : Contains a thiophene-3-carboxylate core fused with imidazo-triazole, differing in the heterocyclic substitution pattern compared to the target compound.
  • Synthesis: Derived from bromo-acetylthiophene intermediates reacted with 3-amino-1H-1,2,4-triazole .
  • Bioactivity : Exhibits moderate antibacterial and antifungal activity, suggesting thiophene-carboxylate derivatives may target microbial enzymes or membranes .
2.1.3 Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate
  • Structure : Features a triazole-thioether linkage and thiophene substituent but lacks the cyclopenta[b]thiophene system.
  • Properties : Enhanced water solubility due to the sodium carboxylate group, contrasting with the ethyl ester in the target compound. Such derivatives are explored for anti-inflammatory applications .
2.1.4 Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Structure: Combines thiophene-carboxylate with pyrazolo-pyrimidine and chromenone groups. Shares the carboxylate ester but diverges in heterocyclic complexity.
  • Physicochemical Data : Melting point 227–230°C; molecular weight 560.2 g/mol .

Comparative Analysis Table

Property/Feature Target Compound 5-(4-Nitrophenyl)-triazole-3-thiol Ethyl imidazo-triazolyl thiophene Sodium triazole-thioacetate Methyl pyrazolo-pyrimidinyl thiophene
Core Structure Cyclopenta[b]thiophene + triazole 1,2,4-Triazole Thiophene + imidazo-triazole 1,2,4-Triazole + thioacetate Thiophene + pyrazolo-pyrimidine
Key Substituents 4-Nitrophenylformamido, sulfanyl, ethyl carboxylate 4-Nitrophenyl, Schiff base Phenylamino, imidazo-triazole Thiophenemethyl, sodium carboxylate Fluorophenyl, chromenone, methyl carboxylate
Synthetic Method Likely multi-step (bromination, amidation, condensation) Schiff base condensation Bromo-acetyl intermediate + triazole Thioether formation Suzuki coupling, palladium catalysis
Solubility Low (ethyl ester); moderate in DMSO Low (neutral Schiff base) Low (aromatic substituents) High (ionic) Low (aromatic, ester)
Bioactivity Not reported (inferred: antimicrobial from structural analogues) Not reported Antibacterial, antifungal Anti-inflammatory (hypothesized) Not reported

Key Findings

Solubility : Ethyl/methyl esters (target, ) reduce water solubility compared to ionic derivatives (e.g., ), impacting bioavailability.

Synthetic Complexity : Multi-step syntheses involving bromination (e.g., ) or palladium-catalyzed cross-coupling (e.g., ) are common, suggesting scalability challenges.

Bioactivity Potential: Thiophene-carboxylate and triazole motifs correlate with antimicrobial activity, as seen in , but specific data for the target compound are lacking.

Biological Activity

Ethyl 2-{2-[(4-methyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a distinctive structure that includes a triazole ring and a cyclopenta[b]thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N6O6S2C_{26}H_{30}N_{6}O_{6}S_{2}. The compound features various functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC26H30N6O6S2
Molecular Weight534.68 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

In a study conducted by , the compound was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound possesses moderate antibacterial properties.

Anticancer Activity

The anticancer potential of this compound has also been explored. The mechanism of action appears to involve the inhibition of specific enzymes associated with cell proliferation.

The compound may inhibit the activity of enzymes such as topoisomerases or kinases involved in cancer cell growth. In vitro studies have shown that treatment with this compound leads to apoptosis in cancer cell lines.

Antiviral Properties

Preliminary studies have indicated potential antiviral activity against certain viruses. For example, compounds with similar triazole structures have demonstrated efficacy against influenza and HIV.

Research Findings

A study published in highlighted the antiviral effects of triazole derivatives against the influenza virus. Although specific data for this compound is limited, its structural similarities suggest potential for further investigation.

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